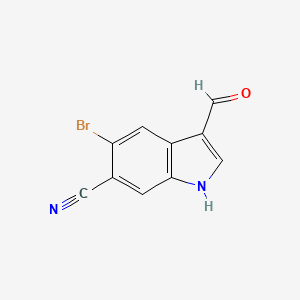
5-bromo-3-formyl-1H-indole-6-carbonitrile
Cat. No. B8782169
M. Wt: 249.06 g/mol
InChI Key: RQFYGMVPDHMXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08889730B2
Procedure details


Phosphorus oxychloride (1.39 mL, 14.9 mmol) was added dropwise over 5 minutes to DMF (10 mL) with stirring. The clear mixture was stirred at room temperature for 10 minutes. A solution of 5-bromo-1H-indole-6-carbonitrile (1.10 g, 4.97 mmol) in DMF (1.5 with 0.5 mL wash) was added to the clear red solution, and the reaction mixture was stirred at room temperature for 5 min. The resulting grey suspension was heated to 80° C. under nitrogen for 25 min, and then allowed to cool to room temperature. The reaction mixture was treated slowly with water (30 mL) and aqueous 1N NaOH (30 mL) at room temperature. The resulting thick suspension was then heated to 85° C. for five minutes with vigorous stirring. The reaction mixture was allowed to cool to room temperature over 5 minutes, and the solids were collected by filtration. The solids were dried in vacuo for 16 hours at 55° C. to afford the title compound (1.15 g, 92%) as a cream-colored solid. MS (ES−) 247.1 (M−H)−. 1H NMR (500 MHz, DMSO-d6) δ 12.76 (br. s., 1H), 9.99 (s, 1H), 8.60 (s, 1H), 8.43 (s, 1H), 8.18 (s, 1H).






Name
Yield
92%
Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[Br:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][C:15]=1[C:16]#[N:17])[NH:12][CH:11]=[CH:10]2.O.[OH-].[Na+].CN([CH:24]=[O:25])C>>[Br:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][C:15]=1[C:16]#[N:17])[NH:12][CH:11]=[C:10]2[CH:24]=[O:25] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.39 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C=CNC2=CC1C#N
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The clear mixture was stirred at room temperature for 10 minutes
|
|
Duration
|
10 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at room temperature for 5 min
|
|
Duration
|
5 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting thick suspension was then heated to 85° C. for five minutes with vigorous stirring
|
|
Duration
|
5 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature over 5 minutes
|
|
Duration
|
5 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solids were collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids were dried in vacuo for 16 hours at 55° C.
|
|
Duration
|
16 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2C(=CNC2=CC1C#N)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.15 g | |
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
